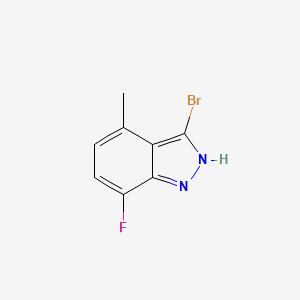
1-(Isocyanomethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isocyanomethyl)naphthalene is an organic compound with the molecular formula C12H9N. It belongs to the family of naphthalene derivatives, which are known for their aromatic properties. This compound features an isocyanomethyl group attached to the naphthalene ring, making it a unique and versatile molecule in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Isocyanomethyl)naphthalene can be synthesized through various methods. One common approach involves the reaction of naphthalene with formaldehyde and a primary amine, followed by dehydration to form the isocyanomethyl group. Another method includes the use of isocyanides in multicomponent reactions, such as the Ugi reaction, which allows for the incorporation of the isocyanomethyl group into the naphthalene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Isocyanomethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the isocyanomethyl group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .
Wissenschaftliche Forschungsanwendungen
1-(Isocyanomethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Isocyanomethyl)naphthalene involves its interaction with specific molecular targets and pathways. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Naphthalene: The parent compound, which lacks the isocyanomethyl group.
1-Naphthylamine: A derivative with an amino group instead of the isocyanomethyl group.
1-Naphthol: A hydroxylated derivative of naphthalene.
Uniqueness: 1-(Isocyanomethyl)naphthalene is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and properties compared to other naphthalene derivatives. This functional group allows for a broader range of chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C12H9N |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
1-(isocyanomethyl)naphthalene |
InChI |
InChI=1S/C12H9N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2 |
InChI-Schlüssel |
CYDAGUGKJHVLQR-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



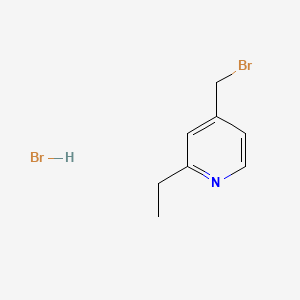
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
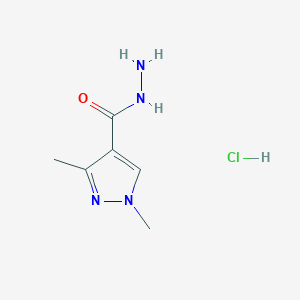
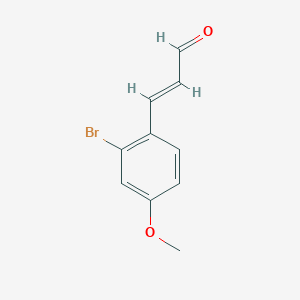
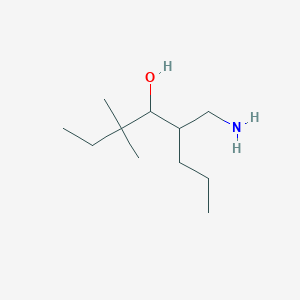
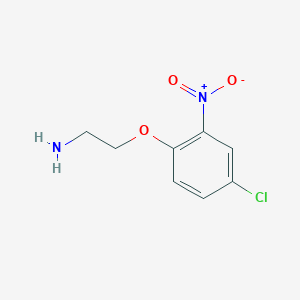
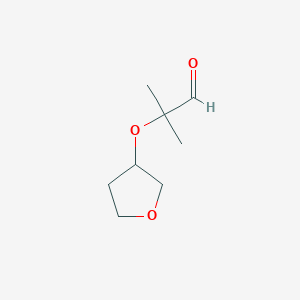
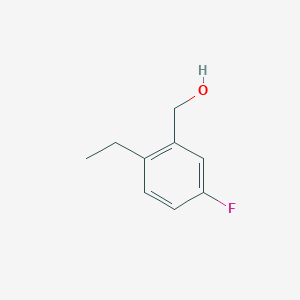
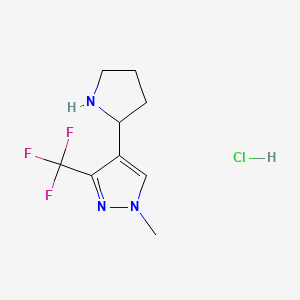
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
